3-Bromo-5-(2-fluoroethoxy)pyridine
Overview
Description
3-Bromo-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C₇H₇BrFNO . It belongs to the class of pyridine derivatives and contains bromine, fluorine, and oxygen atoms in its structure. The compound is characterized by its pale yellow powder form and has a melting point range of 82-85°C .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Derivative Formation
Research has shown various methodologies for synthesizing derivatives related to 3-Bromo-5-(2-fluoroethoxy)pyridine, focusing on creating complex heterocyclic systems and exploring their structural characteristics. For example, the synthesis of pyridoxaboroles from halopyridines demonstrates the potential of halogenated pyridines as precursors for developing new heterocyclic compounds with varied applications in chemical synthesis and potential pharmaceutical relevance (Steciuk et al., 2015).
Crystal Structure and Molecular Interaction Studies
Investigations into the crystal structures of compounds derived from bromo-fluoropyridines have provided insight into their molecular interactions, showcasing the importance of structural analysis in understanding the properties and reactivity of these molecules. This kind of research is crucial for the development of new materials and for pharmaceutical applications, where the structure-activity relationship is key (Sopková-de Oliveira Santos et al., 2003).
Photophysical Properties and Application in Light-Emitting Devices
- Light-Emitting Diode (LED) Applications: Studies on pyridine derivatives modified with bromine and fluorine atoms have explored their use in fabricating white light-emitting diodes (LEDs). These compounds exhibit unique photophysical properties, such as dual luminescence, which is pivotal for developing simplified white light-emitting devices. This research highlights the potential of halogenated pyridines in optoelectronic applications, where their ability to emit light of different colors can be harnessed for creating efficient and compact light sources (Wang et al., 2013).
Properties
IUPAC Name |
3-bromo-5-(2-fluoroethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZYOGKVEURYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.